1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a chemical compound with significant relevance in medicinal chemistry. It features a complex structure that includes a piperidine ring and a pyrazole moiety, which are known for their biological activities. The compound's molecular formula is , with a molecular weight of approximately 234.34 g/mol.
The compound belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties. Its structural components suggest potential applications in neuropharmacology and other therapeutic areas.
The synthesis of 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can be achieved through several synthetic routes, typically involving the reaction of piperidine derivatives with pyrazole-based intermediates.
The synthesis often involves:
The molecular structure of 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can be represented using various chemical notation systems:
InChI=1S/C13H22N4/c1-16-12(8-13(15-16)10-2-3-10)9-17-6-4-11(14)5-7-17/h8,10-11H,2-7,9,14H2,1H3
This notation provides insight into its connectivity and stereochemistry.
The compound exhibits a complex three-dimensional structure characterized by:
The compound can participate in various chemical reactions typical of amines and carboxylic acids. Notable reactions include:
Understanding these reactions is crucial for developing derivatives or analogs that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for compounds like 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves interaction with specific receptors or enzymes in biological systems.
Research indicates that similar compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties by inhibiting specific pathways or receptors.
The physical appearance of this compound is generally described as an oil at room temperature.
Key chemical properties include:
Relevant data on stability and reactivity would require empirical testing under controlled conditions.
The compound has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7